molecular formula C8H8FNO3 B172789 1-(2-Fluorophenyl)-2-nitroethanol CAS No. 1251400-54-0

1-(2-Fluorophenyl)-2-nitroethanol

Cat. No. B172789
M. Wt: 185.15 g/mol
InChI Key: ADSWMLDXSJIEFZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-nitroethanol, also known as Fenethylline, is a psychoactive drug that was first synthesized in the 1960s. It is a combination of amphetamine and theophylline, a drug used to treat respiratory diseases. Fenethylline has been used as a stimulant and cognitive enhancer, but its use has been associated with addiction and abuse. In recent years, there has been growing interest in the scientific research application of Fenethylline.

Scientific Research Applications

Preparation and Reactivity

  • Synthesis of Nitrobenzonitrile Derivatives: The preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4- dinitrobenzene, shows its reactivity with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the chemical behavior of related fluoro-nitro compounds (Wilshire, 1967).

Chemical Interactions and Properties

  • Hydrogen and Halogen Bonding: An organometallic compound with a fluorine atom demonstrated strong hydrogen bond and halogen bond acceptor properties in solution, indicating the potential of fluorine-centered interactions in chemical research (Libri et al., 2008).
  • Solvent-Dependent Reactions: The reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether showed pronounced solvent dependence, a phenomenon potentially applicable to similar fluoro-nitro compounds (Barili et al., 1974).

Synthesis and Analytical Applications

  • Synthesis of Amyloid Imaging Agents: A study on the synthesis of fluorine-18 labeled aminophenylbenzothiazoles, which exhibit high binding affinity for human amyloid beta plaques, showcases the use of fluorine-containing compounds in medical imaging (Serdons et al., 2009).
  • Characterization of Isomers: The chemical syntheses and analytical characterizations of various isomers, including fluorolintane, demonstrate the complexity and importance of accurate structural analysis in research chemicals (Dybek et al., 2019).

Optical and Magnetic Properties

  • Photoluminescence Properties: The synthesis of π-extended fluorene derivatives, including those with nitro groups, and their high fluorescence quantum yields point towards the potential application in optical technologies (Kotaka et al., 2010).
  • Magnetic Properties of Nitronyl Nitroxide Radical: The study of p-fluorophenyl nitronyl nitroxide radical and its dimeric structure in crystals reveals insights into ferromagnetic intermolecular interactions, useful in material science and magnetic studies (Hosokoshi et al., 1994).

properties

IUPAC Name

1-(2-fluorophenyl)-2-nitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSWMLDXSJIEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-2-nitroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Kogami, T Nakajima, T Ikeno, T Yamada - Synthesis, 2004 - thieme-connect.com
The enantioselective Henry reaction catalyzed by the optically active salen-cobalt complexes, proceeded to afford β-hydroxynitroalkanes in good-to-high yields with high …
Number of citations: 71 www.thieme-connect.com
J Dimroth, M Weck - RSC advances, 2015 - pubs.rsc.org
The asymmetric Henry reaction is an efficient method for the synthesis of enantioenriched nitro alcohols. We investigated the catalytic activity and enantioselectivity of derivatives of Co–…
Number of citations: 19 pubs.rsc.org
C Sappino, L Primitivo, M De Angelis, MO Domenici… - ACS …, 2019 - ACS Publications
With the aim to easily recover and reuse the catalyst, an efficient amino alcohol catalyst previously tested in the asymmetric addition of diethylzinc to several aromatic aldehydes has …
Number of citations: 22 pubs.acs.org
J Mao, X Nie, M Wang, Q Wang, B Zheng, Q Bian… - Tetrahedron …, 2012 - Elsevier
A series of cyclopropane-based bisoxazolines were synthesized from (R)- and (S)-amino alcohols, and applied to copper-catalyzed enantioselective nitroaldol reactions between …
Number of citations: 23 www.sciencedirect.com
JL Li, L Liu, YN Pei, HJ Zhu - Tetrahedron, 2014 - Elsevier
A series of new C 2 -symmetric chiral diamides were synthesized from l-tryptophan and used as chiral ligands chelated with Cu(II) in enantioselective Henry reactions. Ligand 4a with …
Number of citations: 24 www.sciencedirect.com
L Mei, HB Yang, S Song - Research on Chemical Intermediates, 2010 - Springer
Dimethyldimethoxysilane, methylphenyldimethoxysilane, and diphenyldimethoxysilane have been synthesized by a one-step, simple method and used as catalysts in the Henry …
Number of citations: 7 link.springer.com
B Zheng, M Wang, Z Li, Q Bian, J Mao, S Li, S Liu… - Tetrahedron …, 2011 - Elsevier
The enantioselective Henry reaction between nitromethane and various aldehydes catalyzed by chiral amino alcohol–Zn complex was described. The resulting β-nitroalcohols were …
Number of citations: 37 www.sciencedirect.com
L Mei, Y Hao, ZJ Hai, HK Liang, PW Min - Research on Chemical …, 2009 - Springer
A novel family of oxazolinyl copper(II) catalysts have been developed and used as Lewis acid catalysts in the asymmetric Henry reaction of various aldehydes with nitromethane. The …
Number of citations: 7 link.springer.com
J Guo, J Mao - Chirality: The Pharmacological, Biological, and …, 2009 - Wiley Online Library
A new bifunctional copper‐based catalytic system has been developed from readily available salen ligand 7 together with Cu(OAc) 2 ·H 2 O in situ for asymmetric nitro‐aldol reactions …
Number of citations: 37 onlinelibrary.wiley.com
S Wu, J Tang, J Han, D Mao, X Liu, X Gao, J Yu… - Tetrahedron, 2014 - Elsevier
Reversal of enantioselectivity in asymmetric Henry reactions was achieved with novel chiral C 2 -symmetric salen ligands bearing morpholine moieties by changing the Lewis acid …
Number of citations: 19 www.sciencedirect.com

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